Molecular Weight and Lipophilicity Differentiation vs. 1-(4-Bromobenzoyl)-4-methylpiperazine
The target compound differs from its closest analog, 1-(4-bromobenzoyl)-4-methylpiperazine (CAS 349395‑87‑5), by the presence of an additional methyl group at the 2‑position of the benzoyl ring, which increases molecular weight from 283.16 to 297.19 g mol⁻¹ and raises lipophilicity (XLogP3 to 2.2) [1]. The 2‑methyl substituent also introduces steric bulk ortho to the carbonyl, directly impacting the conformational landscape accessible to the amide bond and therefore the 3D presentation of any derived inhibitor molecule .
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW 297.19 g mol⁻¹, XLogP3 2.2 [1] |
| Comparator Or Baseline | 1-(4-Bromobenzoyl)-4-methylpiperazine: MW 283.16 g mol⁻¹, XLogP3 not directly reported but estimated ≈1.8–2.0 based on substituent contribution |
| Quantified Difference | ΔMW = +14.03 g mol⁻¹ (one methylene group equivalent); ΔXLogP3 ≈ +0.2–0.4 |
| Conditions | Computed by PubChem (XLogP3 algorithm) and standard formula weight; experimental confirmation pending |
Why This Matters
The higher molecular weight and lipophilicity of the target compound place it closer to the center of CNS lead‑like property space (MW < 400, LogP 2–4), making it a preferred building block when the ortho‑methyl group is required for target engagement.
- [1] PubChem. 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine, CID 59392754. https://pubchem.ncbi.nlm.nih.gov/compound/59392754 View Source
